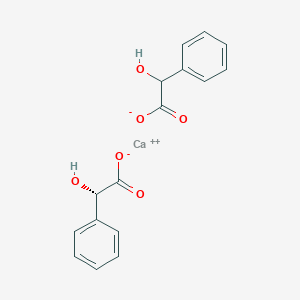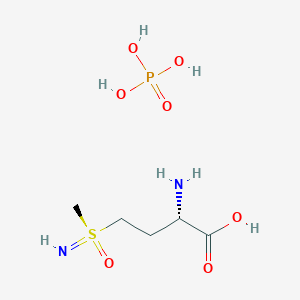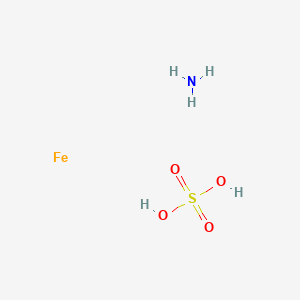
Azane; iron; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane; iron; sulfuric acid, also known as ammonium iron(II) sulfate, is a blue-green crystalline solid. It is a double salt of iron(II) sulfate and ammonium sulfate and is commonly referred to as Mohr’s salt. This compound is known for its stability and resistance to oxidation, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azane; iron; sulfuric acid can be synthesized by dissolving iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to the solution. The mixture is then heated to around 65°C to 80°C and allowed to crystallize upon cooling . The reaction can be represented as:
FeSO4⋅7H2O+(NH4)2SO4→FeSO4⋅(NH4)2SO4⋅6H2O+H2O
Industrial Production Methods
In industrial settings, the preparation involves dissolving iron filings in sulfuric acid, followed by the addition of ammonium sulfate. The solution is then filtered, concentrated, and allowed to crystallize. The crystals are separated by centrifugation and dried .
Analyse Des Réactions Chimiques
Types of Reactions
Azane; iron; sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the iron(II) ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reactions: Typically involve metal salts like copper(II) sulfate.
Major Products
Oxidation: Iron(III) sulfate.
Reduction: Iron(II) compounds with lower oxidation states.
Substitution: Formation of new metal sulfates.
Applications De Recherche Scientifique
Azane; iron; sulfuric acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of sulfuric acid, ammonium iron(2+) salt (2:2:1) involves its ability to donate ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing agents or being oxidized to ferric ions (Fe³⁺). The presence of ammonium ions helps maintain a slightly acidic environment, which stabilizes the ferrous ions and slows down their oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(II) sulfate heptahydrate: Similar in providing ferrous ions but lacks the stability provided by ammonium ions.
Ammonium sulfate: Provides ammonium ions but does not supply ferrous ions.
Iron(III) sulfate: Provides ferric ions and is more prone to oxidation.
Uniqueness
Azane; iron; sulfuric acid is unique due to its stability and resistance to oxidation, which is not commonly found in other ferrous compounds. The presence of both ammonium and sulfate ions creates a stable crystalline structure that is less reactive to environmental changes .
Propriétés
Numéro CAS |
19864-63-2 |
|---|---|
Formule moléculaire |
C13H32N2O.2I |
Poids moléculaire |
170.96 g/mol |
Nom IUPAC |
azane;iron;sulfuric acid |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
Clé InChI |
SGSXYQPXIVHYON-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=O)O.[Fe] |
SMILES canonique |
N.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
10138-04-2 19864-63-2 |
Numéros CAS associés |
10045-89-3 (sulfate-ammonium-iron(2+)[2:2:1]) 7783-85-9 (hydrogen sulfate-ammonium-iron(2+)[2:2:1] hexahydrate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


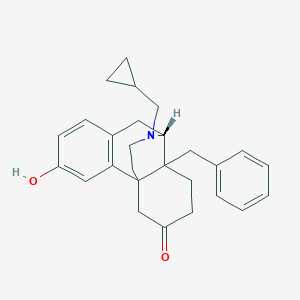
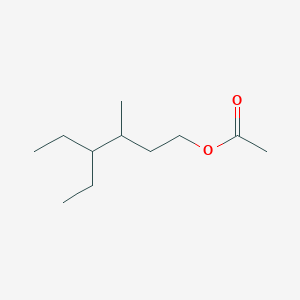
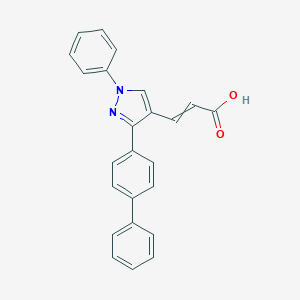
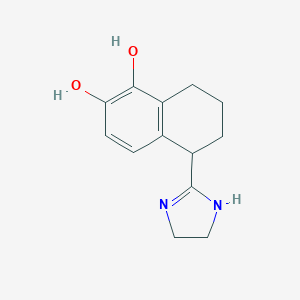
![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)
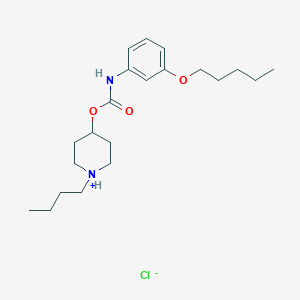
![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)
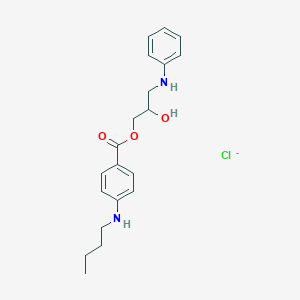
![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)
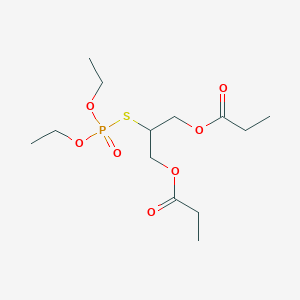
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

